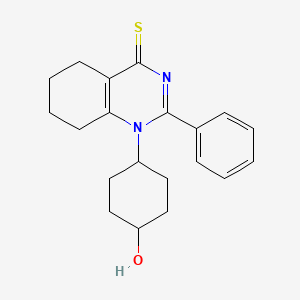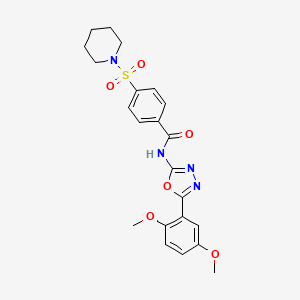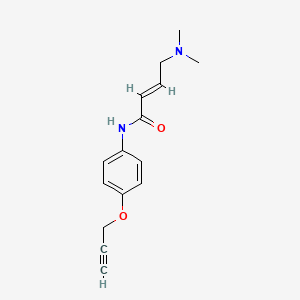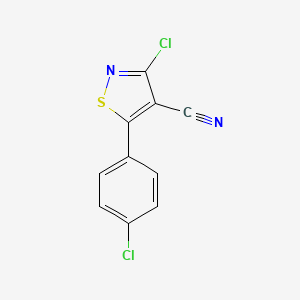![molecular formula C16H11Cl2F2NO3 B2786363 {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate CAS No. 1794916-16-7](/img/structure/B2786363.png)
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The topic of '{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate' is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as DCMF and is used in various research applications due to its unique properties.
作用机制
The mechanism of action of DCMF involves the covalent modification of a specific amino acid residue on the target protein. This modification disrupts the protein-protein interaction, which can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
DCMF has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DCMF can inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, DCMF has been shown to modulate the activity of certain enzymes, which could have implications for the treatment of metabolic disorders.
实验室实验的优点和局限性
One of the primary advantages of using DCMF in lab experiments is its selectivity for a specific protein target. This selectivity allows researchers to study the function of that protein in isolation, which can provide valuable insights into cellular signaling pathways. However, one limitation of using DCMF is that it requires careful attention to detail during the synthesis process to ensure the purity and yield of the final product.
未来方向
There are several future directions for research involving DCMF. One potential area of research is the development of DCMF-based therapeutics for the treatment of cancer and metabolic disorders. Additionally, further studies could be conducted to better understand the mechanism of action of DCMF and its effects on cellular signaling pathways. Finally, the synthesis of DCMF could be optimized to improve the yield and purity of the final product.
Conclusion:
In conclusion, DCMF is a synthetic compound that has gained significant attention in scientific research due to its unique properties. The synthesis method involves a multistep process that requires careful attention to detail to ensure the purity and yield of the final product. DCMF has been used in various research applications, including as a chemical probe for the study of protein-protein interactions. Its mechanism of action involves the covalent modification of a specific amino acid residue on the target protein, which can lead to changes in cellular signaling pathways. DCMF has several advantages and limitations for lab experiments, and there are several future directions for research involving this compound.
合成方法
The synthesis of DCMF involves the reaction of 2,5-dichlorobenzoic acid with 2,4-difluorobenzylamine to form the intermediate compound. This intermediate compound is then reacted with methyl chloroformate to form the final product, DCMF. The synthesis of DCMF is a multistep process that requires careful attention to detail to ensure the purity and yield of the final product.
科学研究应用
DCMF has been used in various research applications due to its unique properties. One of the primary applications of DCMF is as a chemical probe for the study of protein-protein interactions. DCMF has been shown to selectively bind to a specific protein, which makes it an excellent tool for studying the function of that protein in biological systems.
属性
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F2NO3/c17-10-2-4-13(18)12(5-10)16(23)24-8-15(22)21-7-9-1-3-11(19)6-14(9)20/h1-6H,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWAWTOOZVHNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B2786281.png)


![7-(2,3-Dihydroxypropyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2786285.png)
![Thieno[2,3-c]pyridine-4-sulfonyl chloride](/img/structure/B2786287.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2786288.png)
![3-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2786289.png)
![1,3-bis(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2786292.png)




![Ethyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2786301.png)
![N-(2-furylmethyl)-2-[3'-(4-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2786302.png)